2,2-Dimethyl-1,2,5,6-tetrahydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2,3-dihydro-1H-pyrazine is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with two methyl groups attached at the 6th position and a dihydro structure, indicating partial saturation of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-2,3-dihydro-1H-pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminobutane with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrazine ring.
Industrial Production Methods: Industrial production of 6,6-dimethyl-2,3-dihydro-1H-pyrazine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-dimethylpyrazine.
Reduction: Reduction reactions can further saturate the ring, leading to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 6,6-Dimethylpyrazine.
Reduction: Fully hydrogenated pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
6,6-Dimethyl-2,3-dihydro-1H-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2,3-dihydro-1H-pyrazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparison with Similar Compounds
6,6-Dimethylpyrazine: Lacks the dihydro structure, making it more aromatic and less reactive.
2,3-Dihydro-1H-pyrazine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Pyrazine: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine is unique due to the presence of both methyl groups and the dihydro structure. This combination imparts specific chemical properties, such as increased stability and distinct reactivity patterns, making it valuable for various applications.
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6,6-dimethyl-2,3-dihydro-1H-pyrazine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-7-3-4-8-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
CTZVYIJJRBEMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.